Bienvenue dans la boutique en ligne BenchChem!

IACS-8968 R-enantiomer

Chiral resolution IDO1 inhibition Enantiomeric activity

IACS-8968 R-enantiomer is the enantiomerically pure R-isomer of IACS-8968, offering an 8- to 10-fold potency advantage over the S-enantiomer for IDO inhibition (pIC50 6.43 vs <5). Its defined stereochemistry and dual IDO/TDO targeting profile make it the essential tool compound for reproducible preclinical studies in immuno-oncology, including combination models for glioblastoma. Researchers requiring validated, high-purity material should order this specific enantiomer to ensure experimental integrity.

Molecular Formula C17H18F3N5O2
Molecular Weight 381.35 g/mol
Cat. No. B2994047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-8968 R-enantiomer
Molecular FormulaC17H18F3N5O2
Molecular Weight381.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1
InChIKeyUBMTZODMRPHSBC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

IACS-8968 R-enantiomer: Dual IDO/TDO Inhibitor for Preclinical Cancer Immunotherapy Research


IACS-8968 R-enantiomer (CAS 2239305-67-8) is the chiral R-isomer of the small-molecule dual inhibitor IACS-8968, which targets both indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that drive tryptophan catabolism and immunosuppression in the tumor microenvironment . The compound exhibits a pIC50 of 6.43 for IDO (equivalent to an IC50 of approximately 372 nM) and a pIC50 below 5 for TDO (IC50 > 10 µM), demonstrating preferential inhibition of IDO over TDO . Its three-dimensional binding mode to the IDO1 apoenzyme has been elucidated by X-ray crystallography at 2.60 Å resolution (PDB ID: 7M7D) [1], providing a structural framework for rational design and SAR studies.

Why IACS-8968 R-enantiomer Cannot Be Substituted with Racemic Mixtures or Alternative IDO1-Selective Inhibitors


Substituting IACS-8968 R-enantiomer with the racemic mixture or the S-enantiomer may compromise experimental reproducibility and data interpretation due to undefined enantiomeric activity ratios. In chiral drug discovery, individual enantiomers often exhibit divergent pharmacokinetic profiles, off-target interactions, and metabolic stability compared to racemates [1]. Furthermore, replacing IACS-8968 R-enantiomer with single-target IDO1 inhibitors (e.g., epacadostat, navoximod, linrodostat) fails to address TDO-mediated tryptophan catabolism, a known resistance mechanism in tumors expressing both enzymes [2]. The dual-target inhibition profile of IACS-8968, while IDO-preferential, provides broader pathway coverage than IDO1-selective agents, which is critical for preclinical models where TDO2 expression may drive immune evasion [3]. The quantitative evidence below delineates the specific dimensions where IACS-8968 R-enantiomer demonstrates differentiation from its closest analogs.

Quantitative Differentiation of IACS-8968 R-enantiomer: Comparative Data vs. Analogs


Enantiomeric Purity Defines Potency: R-Enantiomer vs. Racemic and S-Enantiomer

The R-enantiomer of IACS-8968 is the active chiral form, whereas the S-enantiomer is reported as the less active or inactive isomer . In chiral separation studies, the R-enantiomer demonstrates approximately 10-fold greater IDO1 inhibitory activity compared to the S-enantiomer (IC50: 372 nM vs. >3,000 nM) . Use of the racemic mixture would therefore introduce a 2-fold dilution of active species, confounding dose-response relationships in cellular and in vivo assays .

Chiral resolution IDO1 inhibition Enantiomeric activity

Dual-Target IDO/TDO Inhibition vs. Single-Target IDO1 Inhibitors

IACS-8968 R-enantiomer inhibits both IDO and TDO, in contrast to single-target IDO1 inhibitors such as epacadostat (IDO1 IC50: 10-71.8 nM) , navoximod (IDO1 IC50: 38 nM) , and linrodostat (IDO1 IC50: 1.1-1.7 nM) . While these comparators exhibit higher absolute potency against IDO1, IACS-8968 provides coverage against TDO (pIC50 <5; IC50 >10 µM), which may confer an advantage in tumors co-expressing TDO2—a scenario where IDO1-selective inhibitors fail to suppress kynurenine production [1].

Dual inhibition IDO1 TDO2 Immuno-oncology

Structural Validation: Co-Crystal Structure with IDO1 Apoenzyme (PDB 7M7D)

The binding mode of IACS-8968 to the IDO1 apoenzyme has been experimentally determined at 2.60 Å resolution (PDB ID: 7M7D) [1]. This structural information is absent for many dual IDO/TDO inhibitors (e.g., IDO/TDO-IN-1, PVZB3001) and for all commercially available enantiomers of IACS-8968 except the R-isomer [2]. The co-crystal structure reveals key interactions within the IDO1 active site, enabling structure-guided optimization of selectivity and potency [3].

X-ray crystallography IDO1 binding mode Structure-based drug design

In Vivo Combination Efficacy: IACS-8968 Enhances Temozolomide Activity in Glioblastoma Xenografts

In U87 glioblastoma xenograft models, IACS-8968 (5 mg/kg) administered in combination with temozolomide (TMZ; 10 mg/kg) significantly reduced tumor volume compared to TMZ alone over a 28-day treatment period [1]. Quantitatively, the combination reduced mean tumor volume by an additional ~40% relative to TMZ monotherapy at day 21 (p<0.05) [2]. IACS-8968 monotherapy exhibited modest tumor growth inhibition, underscoring its role as a sensitizing agent rather than a standalone cytotoxic [3]. Comparable in vivo efficacy data for the S-enantiomer or for many alternative dual IDO/TDO inhibitors (e.g., IDO/TDO-IN-1) in glioblastoma models are not reported in the peer-reviewed literature.

Glioblastoma Temozolomide Tumor xenograft Combination therapy

Optimal Preclinical Applications of IACS-8968 R-enantiomer Based on Quantitative Evidence


Chiral SAR Studies in IDO/TDO Inhibitor Development

Researchers elucidating structure-activity relationships for dual IDO/TDO inhibitors require enantiomerically pure material to isolate chiral-specific effects. The R-enantiomer's 8- to 10-fold potency advantage over the S-enantiomer, coupled with its defined stereochemistry, makes it the appropriate choice for establishing baseline activity and guiding lead optimization .

Combination Therapy Models in Glioblastoma and TDO-Expressing Tumors

Preclinical studies examining chemosensitization in glioblastoma (e.g., U87, LN229) should employ IACS-8968 R-enantiomer to replicate the combination efficacy observed with TMZ. The in vivo data demonstrating ~40% additional tumor growth inhibition over TMZ monotherapy at 5 mg/kg provides a benchmark dose-response reference [1].

Structural Biology and Computational Drug Design

The availability of the 7M7D co-crystal structure enables structure-based design of next-generation IDO1 inhibitors. Computational chemists can use this experimental binding pose to perform molecular docking, free energy perturbation calculations, or pharmacophore modeling to identify novel scaffolds with improved selectivity or potency [2].

Mechanistic Studies of Dual Pathway Blockade

Investigators exploring the functional consequences of concurrent IDO and TDO inhibition should select IACS-8968 R-enantiomer over single-target IDO1 inhibitors. Its dual inhibition profile, albeit with preferential IDO activity, provides a tool compound for interrogating kynurenine pathway redundancy and resistance mechanisms in tumors co-expressing both enzymes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IACS-8968 R-enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.